Dicrotophos

Catalog No.
S525976
CAS No.
141-66-2
M.F
C8H16NO5P
M. Wt
237.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicrotophos

CAS Number

141-66-2

Product Name

Dicrotophos

IUPAC Name

[(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6+

InChI Key

VEENJGZXVHKXNB-VOTSOKGWSA-N

SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

solubility

Miscible (NIOSH, 2016)
4.22 M
Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene
Miscible with carbon tetracloride
MISCIBLE WITH HEXYLENE GLYCOL
MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS
Miscible with water
Solubility in water: miscible
Miscible

Synonyms

Bidrin, Carbicron, dicrotophos, dicrotophos, (E)-isomer, dicrotophos, (Z)-isomer

Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

Isomeric SMILES

C/C(=C\C(=O)N(C)C)/OP(=O)(OC)OC

The exact mass of the compound Dicrotophos is 237.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)4.22 mtotally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosenemiscible with carbon tetracloridemiscible with hexylene glycolmiscible with isopropyl oxitol, phentoxone, ethyl, isopropyl & diacetone alcoholsmiscible with watersolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of dialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Dicrotophos is a water-soluble, systemic organophosphate (OP) insecticide characterized by its N,N-dimethyl crotonamide structure. Unlike many conventional lipophilic OPs, dicrotophos is fully miscible in water and exhibits a low octanol-water partition coefficient (Log Kow ~0.00), enabling rapid xylem translocation in vascular plants [1]. For agrochemical formulators and agricultural researchers, its primary procurement value lies in its compatibility with aqueous soluble liquid (SL) formulations—eliminating the need for volatile organic solvents—and its rapid environmental dissipation profile . It serves as a critical reference standard and active ingredient for managing pyrethroid-resistant piercing-sucking pests, particularly in cotton cultivation where contact-only insecticides fail to penetrate dense crop canopies [2].

Substituting dicrotophos with other common organophosphates (such as chlorpyrifos) or closely related analogs (like monocrotophos) fundamentally alters formulation requirements, environmental persistence, and application efficacy [1]. Lipophilic OPs require emulsifiable concentrate (EC) formulations utilizing harsh organic solvents, which increases phytotoxicity risks and manufacturing costs . Furthermore, non-systemic substitutes fail to translocate within plant tissues, rendering them ineffective against hidden pests. While monocrotophos shares a similar systemic profile, its significantly higher avian and mammalian toxicity has led to widespread regulatory bans, making dicrotophos the legally compliant alternative in specific restricted-use markets [2]. Additionally, substituting with pyrethroids often results in control failure due to established metabolic resistance in target pest populations [3].

Aqueous Solubility for Solvent-Free Formulation

Dicrotophos is completely miscible in water, allowing it to be formulated as a highly concentrated aqueous Soluble Liquid (SL) [1]. In direct comparison, benchmark broad-spectrum OPs like chlorpyrifos are highly hydrophobic, with an aqueous solubility of merely ~1.4 mg/L, necessitating the use of xylene or other volatile organic solvents for Emulsifiable Concentrate (EC) formulations [2]. This miscibility directly reduces solvent procurement costs and lowers the volatile organic compound (VOC) footprint of the final commercial product.

Evidence DimensionAqueous Solubility
Target Compound DataMiscible (>1,000,000 mg/L)
Comparator Or BaselineChlorpyrifos (~1.4 mg/L)
Quantified Difference>5 orders of magnitude higher solubility
ConditionsStandard temperature (20-25 °C)

Enables the production of solvent-free, water-based formulations that reduce manufacturing costs, VOC emissions, and phytotoxicity risks.

Rapid Environmental Dissipation for Residue Management

A major regulatory and agricultural advantage of dicrotophos is its non-persistent nature in the environment. Under aerobic soil conditions, dicrotophos exhibits a rapid half-life of approximately 2.7 days, and a field dissipation half-life of 2.2 days . Conversely, persistent OPs such as chlorpyrifos can exhibit soil half-lives ranging from 60 to 120 days [1]. The rapid degradation of dicrotophos minimizes long-term soil accumulation and reduces the risk of unacceptable residue carryover in rotational crops, aligning with stringent modern agricultural compliance standards.

Evidence DimensionAerobic Soil Half-Life
Target Compound Data~2.7 days
Comparator Or BaselineChlorpyrifos (60–120 days)
Quantified Difference>95% reduction in soil persistence
ConditionsAerobic soil metabolism models

Critical for agricultural programs requiring rapid active ingredient breakdown to meet strict pre-harvest intervals and environmental safety regulations.

Low Lipophilicity Driving Systemic Translocation

The systemic efficacy of dicrotophos is driven by its highly hydrophilic nature, quantified by a Log Kow of approximately 0.00 . This low lipophilicity allows the molecule to be readily absorbed by plant roots and foliage and translocated through the aqueous xylem sap. In contrast, contact-dependent OPs like chlorpyrifos possess a high Log Kow (~4.7), causing them to bind tightly to the waxy plant cuticle and soil organic matter without systemic movement [1]. This physical property dictates the operational advantage of dicrotophos in targeting concealed piercing-sucking insects that avoid direct spray contact.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data~0.00
Comparator Or BaselineChlorpyrifos (~4.7)
Quantified Difference4.7 log unit difference (significantly higher hydrophilicity)
ConditionsStandard partitioning assay

Justifies the selection of dicrotophos for applications requiring internal plant protection rather than mere surface-level contact toxicity.

Overcoming Pyrethroid Tolerance in Target Pests

Dicrotophos is frequently procured as an intervention chemical when standard pyrethroids fail due to pest resistance or inherent tolerance. In laboratory and field bioassays against the brown stink bug (Euschistus servus), dicrotophos consistently delivers 96-100% acute mortality at standard application rates [1]. In direct comparison, pyrethroid benchmarks such as cypermethrin and bifenthrin yield 20-65% mortality under identical 24-hour evaluation parameters [2]. This quantitative efficacy gap makes dicrotophos a mandatory inclusion in resistance management rotations.

Evidence DimensionAcute Mortality (24 hr)
Target Compound Data96–100% mortality
Comparator Or BaselinePyrethroids (e.g., cypermethrin) (20–65% mortality)
Quantified Difference31–80% absolute increase in mortality
Conditions24-hour bioassay on adult brown stink bugs (Euschistus servus)

Provides the empirical justification for purchasing dicrotophos to rescue crop yields when primary pyrethroid treatments fail.

Aqueous Agrochemical Formulation Development

Due to its complete miscibility in water, dicrotophos is a structurally compatible active ingredient for developing Soluble Liquid (SL) pesticide formulations [1]. It allows agrochemical manufacturers to bypass the procurement of expensive, flammable organic solvents required for Emulsifiable Concentrates (EC), streamlining the production process and improving the safety profile of the final formulated product.

Systemic Crop Protection and Resistance Management

In agricultural regions where piercing-sucking insects have developed high tolerance to pyrethroids, dicrotophos is deployed as a quantitatively validated rotational partner [2]. Its systemic mobility ensures that the active ingredient reaches pests hidden within the crop canopy or feeding on internal plant tissues, where contact-only insecticides cannot penetrate.

Environmental Fate and Residue Degradation Studies

Analytical laboratories and regulatory bodies utilize dicrotophos as a reference standard in environmental fate modeling. Its rapid aerobic soil half-life (2.7 days) makes it a standard benchmark compound for studying the rapid degradation kinetics of non-persistent organophosphates in soil and water matrices, contrasting with the behavior of legacy persistent organic pollutants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dicrotophos appears as a yellow to brown liquid with a mild ester odor. Used to control sucking, boring, and chewing pests on rice, cotton, coffee, apples, and other crops. Effective on ornamentals, trees, and shrubs for aphids, leaf hoppers, and scale insects. (EPA, 1998)
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
Yellow-brown liquid with a mild, ester odor.
Yellow-brown liquid with a mild, ester odor. [insecticide]

Color/Form

Yellowish liquid
Amber liquid
Brown liquid
Liquid, commercial grade is brown

Exact Mass

237.08

Boiling Point

752 °F at 760 mm Hg (EPA, 1998)
400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg
752°F

Flash Point

Above 175F (EPA, 1998)
>200 °F (TCC)
>93 °C c.c.
>200°F

Density

1.216 at 59 °F (EPA, 1998)
1.216 g/cu cm at 15 °C
Relative density (water = 1): 1.216 (15 °C)
1.22 at 59°F
(59°F): 1.22

LogP

0.0 (LogP)
log Kow = 0.00
-0.49

Odor

Mild, ester odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B541I65WBL

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Dicrotophos is an organophosphate (OP) insecticide; its mode of toxic action is via the inhibition of cholinesterase (ChE) activity.
The primary mechanism of action of organophosphates is the inhibition of acetylcholinesterase in the brain and peripheral nervous system ... . /Organophosphorus pesticides/

Vapor Pressure

1e-05 mm Hg at 68 °F (EPA, 1998)
1.60e-04 mmHg
21.3 mPa (1.60X10-4 mm Hg) at 25 °C
Vapor pressure, Pa at 20 °C: 0.013
0.0001 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

141-66-2
3735-78-2

Wikipedia

Dicrotophos

Use Classification

Agrochemicals -> Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

Dicrotophos is produced by reaction of trimethyl phosphite with 2-chloro-N,N-dimethyl-3-oxobutyramide.
Reaction of trimethyl phosphite with alpha-chloro-N,N-dimethyl acetoacetamide

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dicrotophos (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Introduced by Ciba AG (now Syngenta AG, who no longer manufacture or market it) and later by Shell Chemical Co., USA, now E. I. du Pont de Nemours & Co., who sold rights to Amvac Chemical Corp. in 1993.

Analytic Laboratory Methods

Method: NIOSH 5600, Issue 1; Procedure: gas chromatography with flame photometric detection; Analyte: dicrotophos; Matrix: air; Detection Limit: 0.2 ug/sample.
Method: OSHA PV2099; Procedure: gas chromatography using a flame photometric detector; Analyte: dicrotophos; Matrix: air; Detection Limit: 0.0073 mg/cu m.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: dicrotophos; Matrix: filtered natural-water; Detection Limit: 0.0167 ug/L.
Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: dicrotophos; Matrix: water, soil, waste samples; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for DICROTOPHOS (12 total), please visit the HSDB record page.

Storage Conditions

Do not ... store in or around home. Avoid food, feed products. Keep away from heat and open flame.
Do not contaminate water, food or feed by storage or disposal. /Bidrin 8 Water Miscible Insecticide/
Do not store in or around the home. Store in a secure, dry and temperate area. Store in original container. Keep away from heat and open flame. /Bidrin 8 Water Miscible Insecticide/

Interactions

Co-treatment of flies with the methylene-dioxyphenyl synergist sesamex ...markedly lowered the extent to which /bidrin/ metabolism occurred and decreased the amount of azodrin formed.

Stability Shelf Life

...The half-life of an aqueous solution at 38 °C and pH 9.1 is 50 days, and at pH 1.1 it is 100 days.
Formulations on common solid carriers are unstable.
Relatively stable to acids and alkalis. At 20 °C, 50% hydrolysis occurs in 88 days at pH 5, and in 23 days at pH 9. Subject to thermal decomposition.
/Dicrotophos/ is stable when stored in glass or polyethylene containers up to 40C.

Dates

Last modified: 08-15-2023
1: Wu JC, Chye SM, Shih MK, Chen CH, Yang HL, Chen SC. Genotoxicity of dicrotophos, an organophosphorous pesticide, assessed with different assays in vitro. Environ Toxicol. 2012 May;27(5):307-15. doi: 10.1002/tox.20645. Epub 2010 Dec 8. PubMed PMID: 22499550.
2: Nurulain SM, Ojha S, Shafiullah M, Khan N, Oz M, Sadek B. Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats. Int J Clin Exp Med. 2015 Oct 15;8(10):17891-901. eCollection 2015. PubMed PMID: 26770383; PubMed Central PMCID: PMC4694283.
3: Heffernan J, Mineau P, Falk R, Wickstrom M. Combined effect of short-term dehydration and sublethal acute oral dicrotophos exposure confounds the diagnosis of anticholinesterase exposure in common quail (Coturnix coturnix) using plasma cholinesterase activity. J Wildl Dis. 2012 Jul;48(3):695-706. PubMed PMID: 22740535.
4: Barbosa PRR, Michaud JP, Rodrigues ARS, Torres JB. Dual resistance to lambda-cyhalothrin and dicrotophos in Hippodamia convergens (Coleoptera: Coccinellidae). Chemosphere. 2016 Sep;159:1-9. doi: 10.1016/j.chemosphere.2016.05.075. Epub 2016 Jun 3. PubMed PMID: 27266835.
5: Kilpatrick AL, Hagerty AM, Turnipseed SG, Sullivan MJ, Bridges WC Jr. Activity of selected neonicotinoids and dicrotophos on nontarget arthropods in cotton: implications in insect management. J Econ Entomol. 2005 Jun;98(3):814-20. PubMed PMID: 16022310.
6: Moser VC. Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon. Neurotoxicol Teratol. 2011 Jul-Aug;33(4):451-7. doi: 10.1016/j.ntt.2011.05.012. Epub 2011 Jun 12. PubMed PMID: 21679767.
7: Garrison JC, Wyttenbach CR. Teratogenic effects of the organophosphate insecticide dicrotophos (Bidrin): histological characterization of defects. Anat Rec. 1985 Nov;213(3):464-72. PubMed PMID: 3840961.
8: Ahmad N. The electro-cardiographic changes in organophosphate poisoning (dicrotophos "Carbicron")--a case report. J Pak Med Assoc. 1980 Feb;30(2):44-50. PubMed PMID: 6770120.
9: Maul JD, Farris JL. Monitoring exposure of passerines to acephate, dicrotophos, and malathion using cholinesterase reactivation. Bull Environ Contam Toxicol. 2004 Oct;73(4):682-9. PubMed PMID: 15389333.
10: Grue CE, Shipley BK. Sensitivity of nestling and adult starlings to dicrotophos, an organophosphate pesticide. Environ Res. 1984 Dec;35(2):454-65. PubMed PMID: 6510394.
11: Flickinger EL, White DH, Mitchell CA, Lamont TG. Monocrotophos and dicrotophos residues in birds as a result of misuse of organophosphates in Matagorda County, Texas. J Assoc Off Anal Chem. 1984 Jul-Aug;67(4):827-8. PubMed PMID: 6469917.
12: Ruark CD, Chapleau RR, Mahle DA, Gearhart JM. Organophosphorus Inhibition and Characterization of Recombinant Guinea Pig Acetylcholinesterase. Protein Pept Lett. 2015;22(10):862-8. PubMed PMID: 26216268.
13: Mitchell CA, White DH, Kolbe EJ, Biever RC. Dicrotophos poisoning of great-tailed grackles in Texas. J Wildl Dis. 1984 Jul;20(3):256-7. PubMed PMID: 6492334.
14: Siripattanakul-Ratpukdi S, Vangnai AS, Sangthean P, Singkibut S. Profenofos insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil. Environ Sci Pollut Res Int. 2015 Jan;22(1):320-8. doi: 10.1007/s11356-014-3354-1. Epub 2014 Jul 29. PubMed PMID: 25065481.
15: Meiniel R, Lavergne J, Autissier-Navarro C. [Teratogenic effect of dicrotophos on the embryonic chick tibia ; histological and cytological studies (author's transl)]. Toxicol Eur Res. 1979 May;2(3):133-40. French. PubMed PMID: 531884.
16: Garrison JC, Wyttenbach CR. Notochordal development as influenced by the insecticide dicrotophos (Bidrin). J Exp Zool. 1985 May;234(2):243-50. PubMed PMID: 3998683.
17: Autissier-Navarro C, Meiniel R. [Action of dicrotophos on the development in vitro of the tibia of chick embryo]. C R Seances Soc Biol Fil. 1977;171(6):1235-9. French. PubMed PMID: 148954.
18: Sreedhar NY, Rajendra Kumar Reddy P, Subba Reddy GV, Reddy SJ. Differential pulse polarographic determination of dicrotophos, crotoxyphos and chlorfenvinphos in grains and soils. Talanta. 1997 Oct;44(10):1859-63. doi: 10.1016/S0039-9140(97)00081-7. PubMed PMID: 18966927.
19: Rosales J, Dousse R, Becker A. [Colorimetric determinations of vinyl phosphate insecticides, dicrotophos (dimethyl-2-dimethylcarbamoyl-1-methylvinyl-phosphate) and monocrotophos (dimethyl-2-methyl-carbamoyl-1-methylvinyl-phosphate)]. Anal Chim Acta. 1971 Aug;56(1):127-35. German. PubMed PMID: 5129572.
20: Merkel EP, DeBarr GL. Trunk implantations of dicrotophos for cone-insect control in slash pine seed production stands. J Econ Entomol. 1971 Oct;64(5):1295-8. PubMed PMID: 5122353.

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